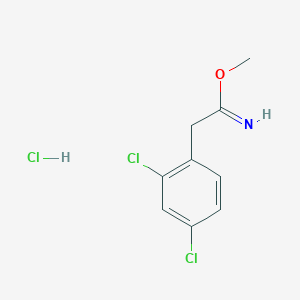

Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride

Description

Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride is a substituted acetimidate ester featuring a 2,4-dichlorophenyl group and a methyl ester moiety. Acetimidates are intermediates in organic synthesis, often used to form amidines or heterocycles, as seen in , where methyl 2-chloroacetate participates in triazine formation .

The 2,4-dichlorophenyl moiety is common in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and binding affinity. For example, lists pesticides like etaconazole and propiconazole, which share this substituent but differ in their core structures .

Properties

IUPAC Name |

methyl 2-(2,4-dichlorophenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO.ClH/c1-13-9(12)4-6-2-3-7(10)5-8(6)11;/h2-3,5,12H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOAUBMGBAJSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CC1=C(C=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reaction of 2,4-Dichlorophenylacetonitrile with Methanol and Hydrogen Chloride

The primary and most documented method for preparing methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of hydrochloric acid.

- Starting materials: 2,4-dichlorophenylacetonitrile and methanol.

- Catalyst/acid: Dry hydrogen chloride gas is introduced to the reaction mixture.

- Temperature: The reaction is initiated at low temperature, typically between -5°C and 0°C, to control the reaction rate and minimize side reactions.

- Reaction time: After the addition of HCl, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

- Workup: The reaction mixture is processed to isolate the hydrochloride salt of the methyl acetimidate.

This method relies on the nucleophilic addition of methanol to the nitrile group under acidic conditions, followed by protonation to form the hydrochloride salt of the imidate.

| Parameter | Details |

|---|---|

| Starting material | 2,4-dichlorophenylacetonitrile |

| Solvent | Methanol |

| Acid | Hydrogen chloride (dry gas) |

| Temperature | -5 to 0 °C initially, then room temperature |

| Reaction time | Several hours |

| Product isolation | Crystallization or filtration |

| Yield | High (typically >80%) |

This method is scalable and used in industrial production with appropriate reactor setups including cooling and stirring systems to maintain controlled conditions and ensure reproducibility of product quality.

Industrial Scale Production

Industrial synthesis follows the same fundamental chemistry but is adapted for large-scale operation:

- Reactor setup: Equipped with efficient cooling systems to maintain low temperature during HCl gas addition.

- Reagent purity: High-purity 2,4-dichlorophenylacetonitrile and methanol are used.

- Process control: Continuous stirring and controlled gas flow rates optimize the reaction kinetics.

- Post-reaction processing: Includes filtration, washing, and drying steps to obtain the pure hydrochloride salt.

This scale-up preserves the reaction conditions to maintain yield and purity, critical for applications in pharmaceuticals and agrochemicals.

Related Synthetic Routes and Variations

While the direct reaction of nitrile with methanol and HCl is the primary method, related literature on organoimidate synthesis suggests alternative approaches that may be adapted:

- Use of other alcohols or solvents under acidic conditions to produce different alkyl acetimidates.

- Employing ammonium salts or other acid sources to facilitate the imidate formation.

- Controlled reaction times and temperatures to favor specific imidate derivatives.

However, for this compound specifically, the nitrile-to-imidate conversion via methanol and HCl remains the most efficient and documented method.

Reaction Mechanism Overview

The mechanism involves:

- Protonation of the nitrile nitrogen by HCl, increasing electrophilicity.

- Nucleophilic attack by methanol on the electrophilic carbon of the nitrile.

- Formation of an imidate intermediate.

- Stabilization as the hydrochloride salt due to the acidic environment.

This mechanism underpins the high selectivity and yield of the process.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting material | 2,4-dichlorophenylacetonitrile |

| Reagents | Methanol, dry hydrogen chloride gas |

| Temperature control | Initial cooling (-5 to 0 °C), then room temperature |

| Reaction time | Several hours |

| Reaction type | Acid-catalyzed nucleophilic addition of methanol to nitrile |

| Product isolation | Crystallization or filtration of hydrochloride salt |

| Yield | Typically high (>80%) |

| Industrial considerations | Use of reactors with cooling and stirring, high purity reagents |

Research Findings and Practical Notes

- Maintaining low temperature during HCl addition is critical to avoid side reactions and decomposition.

- Slow addition of dry HCl gas ensures controlled protonation and reaction progression.

- The product is sensitive to moisture; hence, drying and storage under appropriate conditions are necessary.

- The hydrochloride salt form improves stability and handling compared to the free base.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorophenylacetic acid and methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid solutions.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2,4-dichlorophenylacetic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oximes.

Reduction: Amines.

Scientific Research Applications

Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of proteins and peptides through amidination reactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is primarily due to the presence of the imidate group, which can undergo nucleophilic attack. This property makes it useful in modifying biomolecules and synthesizing complex organic structures.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Calculated based on ’s LCMS data for a related triazine compound .

- Chlorine vs. Methyl Substituents : The 2,4-dichlorophenyl group in the target compound increases electrophilicity compared to 2,4-dimethylphenyl derivatives (), enhancing reactivity in nucleophilic substitutions .

- Functional Group Differences : Acetimidates (e.g., the target compound) are more reactive toward amines than chloroacetamides (e.g., alachlor), enabling diverse derivatization pathways .

Ester vs. Amide Derivatives

- Ethyl 2-(Cyclopropylamino)-2-(2,4-dichlorophenyl)acetate HCl (): This compound substitutes the methyl ester with an ethyl ester and introduces a cyclopropylamino group. Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, impacting bioavailability .

- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Replacing the imidate with an amide linkage reduces hydrolysis susceptibility, making it more stable under physiological conditions .

Biological Activity

Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride is an organic compound with the molecular formula . It is a derivative of acetimidate and is characterized by the presence of a 2,4-dichlorophenyl group. This compound has garnered attention in various fields including organic synthesis, biology, and medicinal chemistry due to its unique reactivity and potential applications.

This compound undergoes several chemical reactions:

- Hydrolysis : In the presence of water, it hydrolyzes to form 2,4-dichlorophenylacetic acid and methanol.

- Nucleophilic Substitution : The imidate group can be replaced by various nucleophiles.

- Oxidation and Reduction : It can undergo oxidation to yield oximes or reduction to form amines.

These reactions highlight its versatility as a reagent in synthetic chemistry.

The mechanism of action involves nucleophilic attack on the imidate group, leading to the formation of various derivatives. This property is particularly useful for modifying biomolecules, making it a significant compound in biochemical research.

Applications in Biological Research

This compound has several notable applications in biological contexts:

- Protein Modification : It is utilized in the amidination of proteins and peptides, which can enhance their stability and activity.

- Drug Development : The compound serves as a precursor for synthesizing pharmacologically active compounds.

- Agrochemical Production : Its derivatives are explored for potential use in agricultural chemicals.

Case Studies and Research Findings

-

Protein Modification Studies :

- Research indicates that this compound effectively modifies lysine residues in proteins through amidination. This modification can significantly alter protein function and stability.

- Pharmacological Investigations :

- In Vitro Biological Assays :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl acetimidate hydrochloride | Structure | Protein modification |

| Ethyl acetimidate hydrochloride | Structure | Moderate enzyme inhibition |

| Methyl benzimidate hydrochloride | Structure | Strong receptor binding |

| Methyl 2-(2,4-dichlorophenyl)acetimidate | Structure | High protein modification efficacy |

This table illustrates the unique position of this compound among similar compounds due to its enhanced reactivity and biological activity.

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 2-(2,4-dichlorophenyl)acetimidate hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on analogous imidate synthesis protocols. For example, using hydrogen peroxide oxidation to convert intermediates (e.g., thiouracil derivatives to uracil analogs) can minimize side reactions . Employ column chromatography or recrystallization for purification, monitoring by TLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use -NMR and -NMR to confirm the imidate structure and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy identifies the C=N stretch (~1640–1680 cm) and hydrochloride salt formation (broad O-H/N-H stretches). Compare with reference spectra of structurally related compounds (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide derivatives) .

Q. What solvent systems are suitable for solubility testing during formulation studies?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). For stability, avoid prolonged exposure to moisture, as hydrochloride salts may hydrolyze. Pre-saturate solvents with nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed using HPLC or LC-MS?

- Methodological Answer : Develop a gradient HPLC method with a C18 column and UV detection (230–260 nm). Reference impurity retention times (RRT) from pharmacopeial standards (e.g., 0.88–0.95 RRT for related dichlorophenyl derivatives). Use LC-MS to identify structural analogs or degradation products (e.g., hydrolyzed imidate to acetamide) . Quantify impurities against calibrated response factors.

Q. What experimental strategies address contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (cell lines, solvent controls, and incubation times). Re-evaluate dose-response curves and confirm compound stability under assay conditions. Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to validate mechanisms. Cross-reference synthetic protocols to ensure batch consistency (e.g., residual solvent analysis) .

Q. How to design accelerated stability studies under varying pH and temperature conditions?

- Methodological Answer : Prepare solutions in buffers (pH 3–10) and store at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 3, 6 months) and analyze by HPLC for degradation products. Monitor hydrolysis (imidate → amide) and oxidative byproducts. Use Arrhenius modeling to predict shelf-life .

Q. What computational methods predict reactivity and degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.